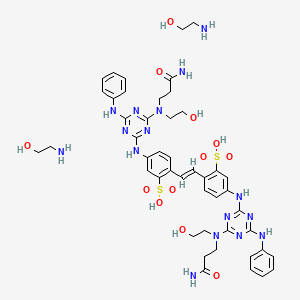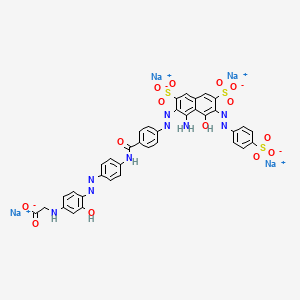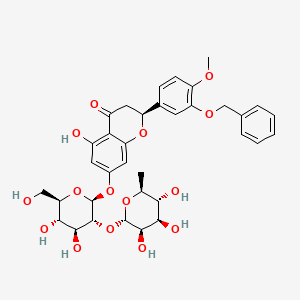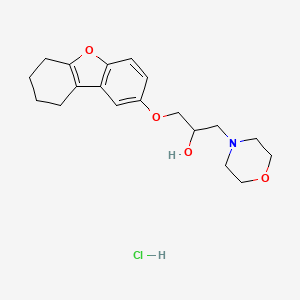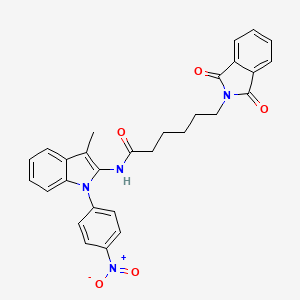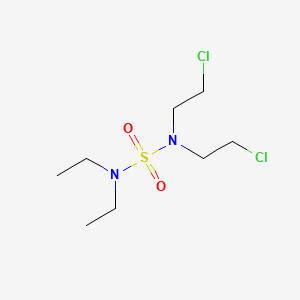
Sulfamide, N,N-bis(2-chloroethyl)-N',N'-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRN 2261838, also known as 3-chlorobenzo[b]thiophene-2-carboxylic acid, is an organic compound with the molecular formula C9H5ClO2S. This compound is a white or off-white crystalline solid with limited solubility in common organic solvents. It is primarily used as a starting material or intermediate in organic synthesis reactions and can act as a catalyst in certain chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
3-chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
The industrial production of 3-chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzo[b]thiophene derivatives.
科学研究应用
3-chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
作用机制
The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. It may also interact with biological molecules, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
3-chlorobenzo[b]thiophene-2-carboxylic acid: The compound itself.
Benzo[b]thiophene: A related compound without the chlorine and carboxylic acid groups.
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Uniqueness
3-chlorobenzo[b]thiophene-2-carboxylic acid is unique due to its specific structure, which includes both a chlorine atom and a carboxylic acid group attached to the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
90222-08-5 |
|---|---|
分子式 |
C8H18Cl2N2O2S |
分子量 |
277.21 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-(diethylsulfamoyl)ethanamine |
InChI |
InChI=1S/C8H18Cl2N2O2S/c1-3-11(4-2)15(13,14)12(7-5-9)8-6-10/h3-8H2,1-2H3 |
InChI 键 |
VCDNPMGCLWFKKA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



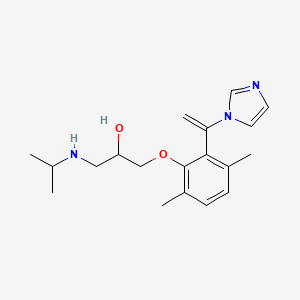
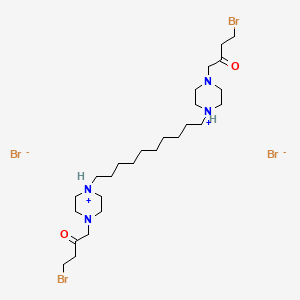
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
